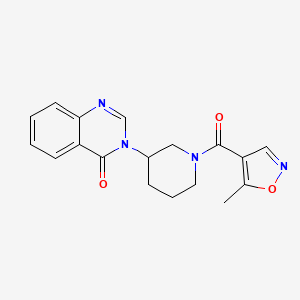
3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound is a member of the quinazoline family, which has been extensively studied for their biological activities.
作用机制
The mechanism of action of 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal activities. However, further studies are needed to determine its efficacy and safety in vivo.
实验室实验的优点和局限性
One of the advantages of using 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in lab experiments is its synthetic accessibility. It can be easily synthesized using standard organic chemistry techniques. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to explore its mechanism of action and identify its molecular targets. This information could be useful in the development of more potent and selective analogs. Additionally, it can be studied for its potential as a tool compound for chemical biology studies.
合成方法
The synthesis of 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves the condensation of 5-methylisoxazole-4-carboxylic acid with 1-(3-aminopiperidin-1-yl)quinazolin-4(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or chromatography.
科学研究应用
3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been studied for its potential use in various scientific applications. One of the main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its antibacterial and antifungal activities.
属性
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-15(9-20-25-12)17(23)21-8-4-5-13(10-21)22-11-19-16-7-3-2-6-14(16)18(22)24/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMEKFQAOOIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2789851.png)
![3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2789854.png)
![3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2789856.png)
![N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2789857.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2789858.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2789860.png)




![methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate](/img/structure/B2789869.png)